molecular formula C13H8BrN3O2S B11113375 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-4-methylthiophene-3-carbonitrile

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-4-methylthiophene-3-carbonitrile

Cat. No.: B11113375
M. Wt: 350.19 g/mol
InChI Key: USMKMLYKOOSUEW-OMCISZLKSA-N
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Description

2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by the presence of a thiazole ring, a bromonitrophenyl group, and a cyanide group, making it a molecule of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

2-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4-methylthiophene-3-carbonitrile

InChI

InChI=1S/C13H8BrN3O2S/c1-8-7-20-13(10(8)5-15)16-6-9-2-3-11(14)12(4-9)17(18)19/h2-4,6-7H,1H3/b16-6+

InChI Key

USMKMLYKOOSUEW-OMCISZLKSA-N

Isomeric SMILES

CC1=CSC(=C1C#N)/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CSC(=C1C#N)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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